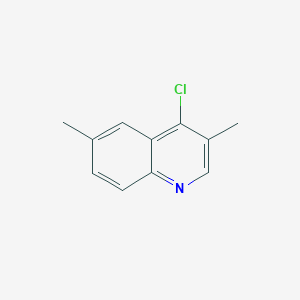

Quinoline, 4-chloro-3,6-dimethyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La 4-chloro-3,6-diméthylquinoléine est un dérivé de la quinoléine, un composé organique aromatique hétérocyclique. La quinoléine et ses dérivés sont connus pour leur large éventail d'applications en chimie médicinale, en chimie industrielle et en chimie organique synthétique. La présence de chlore et de groupes méthyles aux positions 4, 3 et 6, respectivement, confère à ce composé des propriétés chimiques uniques, ce qui le rend précieux pour diverses recherches scientifiques et applications industrielles.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de dérivés de la quinoléine, y compris la 4-chloro-3,6-diméthylquinoléine, peut être réalisée par plusieurs méthodes classiques telles que les synthèses de Skraup, de Doebner-Von Miller, de Pfitzinger, de Friedlander, de Conrad-Limpach et de Combes . Ces méthodes impliquent l'utilisation de différents produits de départ et de conditions réactionnelles pour construire le système cyclique de la quinoléine.

Par exemple, la synthèse de Skraup implique la réaction de l'aniline avec du glycérol et de l'acide sulfurique en présence d'un agent oxydant tel que le nitrobenzène. La synthèse de Friedlander, en revanche, implique la condensation de la 2-aminobenzaldéhyde avec une cétone ou un aldéhyde en conditions acides ou basiques .

Méthodes de production industrielle

La production industrielle de dérivés de la quinoléine implique souvent l'utilisation de réactions catalysées par des métaux de transition, de réactions médiées par des liquides ioniques sans métal, de réactions d'irradiation par ultrasons et de protocoles de réaction verts . Ces méthodes sont conçues pour être respectueuses de l'environnement et efficaces, offrant des rendements élevés des produits souhaités.

Analyse Des Réactions Chimiques

Types de réactions

La 4-chloro-3,6-diméthylquinoléine subit diverses réactions chimiques, notamment :

Réduction : Cette réaction implique l'élimination de l'oxygène ou l'addition d'hydrogène, conduisant à la formation de tétrahydroquinoléines.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, tel que l'halogénation, l'alkylation et l'acylation.

Réactifs et conditions courants

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le permanganate de potassium, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et des agents halogénants tels que le chlore et le brome . Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures, des pressions et des niveaux de pH spécifiques, pour obtenir les produits souhaités.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de quinoléine, les tétrahydroquinoléines et diverses quinoléines substituées . Ces produits ont des applications significatives en chimie médicinale et dans les processus industriels.

Applications de la recherche scientifique

La 4-chloro-3,6-diméthylquinoléine a un large éventail d'applications de recherche scientifique, notamment :

Industrie : Elle est utilisée dans la production de colorants, de pigments et d'autres produits chimiques industriels.

Mécanisme d'action

Le mécanisme d'action de la 4-chloro-3,6-diméthylquinoléine implique son interaction avec des cibles moléculaires et des voies spécifiques au sein des systèmes biologiques. Par exemple, les dérivés de la quinoléine sont connus pour inhiber l'activité d'enzymes telles que les topoisomérases et les kinases, qui jouent un rôle crucial dans la réplication de l'ADN et la division cellulaire . La présence de chlore et de groupes méthyles dans la molécule améliore son affinité de liaison à ces cibles, ce qui conduit à une activité biologique accrue.

Applications De Recherche Scientifique

Quinoline, 4-chloro-3,6-dimethyl-, has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of quinoline, 4-chloro-3,6-dimethyl-, involves its interaction with specific molecular targets and pathways within biological systems. For example, quinoline derivatives are known to inhibit the activity of enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . The presence of chlorine and methyl groups in the molecule enhances its binding affinity to these targets, leading to increased biological activity.

Comparaison Avec Des Composés Similaires

La 4-chloro-3,6-diméthylquinoléine peut être comparée à d'autres composés similaires, tels que :

Quinoléine : Le composé parent, qui n'a pas les substituants chlore et méthyle.

4-Chloroquinoléine : Un dérivé avec un atome de chlore à la position 4 mais sans les groupes méthyle.

3,6-Diméthylquinoléine : Un dérivé avec des groupes méthyles aux positions 3 et 6 mais sans l'atome de chlore.

La présence à la fois de chlore et de groupes méthyles dans la 4-chloro-3,6-diméthylquinoléine confère des propriétés chimiques uniques, telles qu'une lipophilie accrue et une activité biologique améliorée, ce qui la distingue de ses analogues .

Propriétés

Formule moléculaire |

C11H10ClN |

|---|---|

Poids moléculaire |

191.65 g/mol |

Nom IUPAC |

4-chloro-3,6-dimethylquinoline |

InChI |

InChI=1S/C11H10ClN/c1-7-3-4-10-9(5-7)11(12)8(2)6-13-10/h3-6H,1-2H3 |

Clé InChI |

XDAPMXLMSNIMCG-UHFFFAOYSA-N |

SMILES canonique |

CC1=CC2=C(C(=CN=C2C=C1)C)Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenoxy)-N-[(5-methylfuran-2-yl)methyl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B12122304.png)

![1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B12122313.png)

![3-(3,4-dimethylbenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12122318.png)

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methoxybenzamide](/img/structure/B12122324.png)

![2,4-Dichloro-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B12122342.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12122356.png)

![3-[(3-bromophenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12122365.png)